1-{[3-(Sec-butyl)-4-ethoxyphenyl]sulfonyl}-4-(4-chlorophenyl)piperazine
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Overview
Description
1-{[3-(Sec-butyl)-4-ethoxyphenyl]sulfonyl}-4-(4-chlorophenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a sulfonyl group and various aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(Sec-butyl)-4-ethoxyphenyl]sulfonyl}-4-(4-chlorophenyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorophenylpiperazine with 3-(sec-butyl)-4-ethoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(Sec-butyl)-4-ethoxyphenyl]sulfonyl}-4-(4-chlorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho and para to the sulfonyl and chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.
Scientific Research Applications
1-{[3-(Sec-butyl)-4-ethoxyphenyl]sulfonyl}-4-(4-chlorophenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[3-(Sec-butyl)-4-ethoxyphenyl]sulfonyl}-4-(4-chlorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The aromatic groups may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: A simpler analog without the sulfonyl and ethoxy groups.
4-(4-Chlorophenyl)-1-(2,3-dihydro-1H-inden-2-yl)piperazine: Contains a different aromatic substitution pattern.
1-(4-Methoxyphenyl)-4-(4-chlorophenyl)piperazine: Features a methoxy group instead of an ethoxy group.
Uniqueness
1-{[3-(Sec-butyl)-4-ethoxyphenyl]sulfonyl}-4-(4-chlorophenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonyl group enhances its potential interactions with biological targets, while the sec-butyl and ethoxy groups contribute to its overall stability and reactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H29ClN2O3S |
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Molecular Weight |
437.0 g/mol |
IUPAC Name |
1-(3-butan-2-yl-4-ethoxyphenyl)sulfonyl-4-(4-chlorophenyl)piperazine |
InChI |
InChI=1S/C22H29ClN2O3S/c1-4-17(3)21-16-20(10-11-22(21)28-5-2)29(26,27)25-14-12-24(13-15-25)19-8-6-18(23)7-9-19/h6-11,16-17H,4-5,12-15H2,1-3H3 |
InChI Key |
DGJUSSXEGHCDGU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)OCC |
Origin of Product |
United States |
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